An In-depth Technical Guide to the Chemical Properties and Mechanism of Action of Rimantadine
An In-depth Technical Guide to the Chemical Properties and Mechanism of Action of Rimantadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of rimantadine, an antiviral drug effective against influenza A virus. This document is intended for researchers, scientists, and professionals involved in drug development and virology. The initial query for "Matadine" did not yield a recognized chemical entity; therefore, this guide focuses on rimantadine, a plausible intended subject of inquiry. Rimantadine, a derivative of adamantane, has been a subject of extensive research due to its specific antiviral activity.[1][2]
Chemical Structure and Identification
Rimantadine is a symmetric tricyclic amine, structurally related to amantadine.[3] Its chemical formula is C12H21N, and it has a molar mass of 179.302 g/mol .[2][4] The IUPAC name for rimantadine is 1-(1-adamantyl)ethanamine.[1][4][5] It is typically used as rimantadine hydrochloride, a white to off-white crystalline powder that is freely soluble in water.[6]
| Identifier | Value |
| IUPAC Name | 1-(1-adamantyl)ethanamine[1][4][5] |
| CAS Number | 13392-28-4[1][2][4] |
| Molecular Formula | C12H21N[2][4] |
| Molar Mass | 179.302 g/mol [2][4] |
| InChI Key | UBCHPRBFMUDMNC-UHFFFAOYSA-N[1][2] |
Synthesis of Rimantadine
One of the documented synthetic routes to rimantadine involves the reductive amination of 1-acetyladamantane.[7] This process reacts the acetyl compound with hydrogen, ammonia, and a metal catalyst (such as Co, Ru, or Ni) at high temperatures and pressures.[7] Another synthesis method described involves the reduction of the corresponding ketoxime using lithium aluminum hydride (LAH).[7]
Mechanism of Action
Rimantadine's antiviral activity is primarily directed against the influenza A virus by targeting the M2 protein, an ion channel crucial for the viral replication cycle.[1][3][8] The drug inhibits the M2 proton channel, which prevents the influx of protons into the virion.[8] This acidification is a necessary step for the uncoating of the viral RNA, allowing its release into the host cell's cytoplasm for replication.[8][9] By blocking this process, rimantadine effectively halts viral replication at an early stage.[3][10] Genetic studies have confirmed that the M2 protein is the key determinant of the influenza A virus's susceptibility to rimantadine.[1] It is important to note that rimantadine has little to no activity against the influenza B virus, which lacks the M2 ion channel.[3][9]
Caption: Rimantadine's inhibition of the influenza A M2 proton channel.
Experimental Protocols
A variety of analytical methods have been developed for the detection and quantification of rimantadine in biological matrices and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the quantification of rimantadine in pharmaceutical formulations has been described.[11]
-
Column: Reverse-phase column.[11]
-
Mobile Phase: A mixture of acetonitrile and 15mM phosphate buffer (pH 3.0) in a 65:35 ratio.[11]
-
Elution: Isocratic.[11]
-
Detection: UV spectrophotometry at a wavelength of 270 nm.[11]
-
Validation: The method demonstrated excellent linearity (r² > 0.999) and a precision with a relative standard deviation (RSD) below 2%.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS procedure has been developed for the quantification of rimantadine in human plasma and urine.[12]
-
Derivatization: Sensitivity is enhanced by derivatizing rimantadine with pentafluorobenzoyl chloride for negative ion chemical ionization (NCI).[12]
-
Ionization: Methane negative ion chemical ionization (NCI).[12]
-
Monitoring: Selective ion monitoring.[12]
-
Quantification Range: 4.2 ng/ml to 416 ng/ml in plasma and 21 ng/ml to 2077 ng/ml in urine.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
A rapid and sensitive LC-MS method has been validated for the determination of rimantadine in rat plasma.[13]
-
Extraction: Protein precipitation with methanol.[13]
-
Column: C18 column.[13]
-
Run Time: 4.6 minutes.[13]
-
Quantification Limit (LLOQ): 2 ng/mL using 50 µL of plasma.[13]
-
Monitoring: Selected ion monitoring (SIM) mode at m/z 180.2 for rimantadine and m/z 152.1 for the internal standard (amantadine).[13]
-
Linearity: 2 to 750 ng/mL with a correlation coefficient greater than 0.999.[13]
Quantitative Data
| Parameter | Method | Matrix | Value | Reference |
| Linearity Range | HPLC | Pharmaceutical Formulation | Not specified, r² > 0.999 | [11] |
| Precision (RSD) | HPLC | Pharmaceutical Formulation | < 2% | [11] |
| Accuracy (Recovery) | HPLC | Pharmaceutical Formulation | 98% to 102% | [11] |
| Quantification Range | GC-MS | Human Plasma | 4.2 - 416 ng/mL | [12] |
| Quantification Range | GC-MS | Human Urine | 21 - 2077 ng/mL | [12] |
| LLOQ | LC-MS | Rat Plasma | 2 ng/mL | [13] |
| Linearity Range | LC-MS | Rat Plasma | 2 - 750 ng/mL | [13] |
| Intra-day Accuracy | LC-MS | Rat Plasma | 100.1 - 105.0% | [13] |
| Inter-day Accuracy | LC-MS | Rat Plasma | 100.3 - 104.0% | [13] |
| Intra-day Precision | LC-MS | Rat Plasma | 1.3 - 2.3% | [13] |
| Inter-day Precision | LC-MS | Rat Plasma | 1.8 - 3.0% | [13] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): Spectral data for rimantadine hydrochloride is available.[14]
-
¹H and ¹³C NMR: Data for various derivatives of rimantadine have been reported, confirming the adamantane core structure and the presence of the ethylamine side chain.[15]
Mass Spectrometry (MS)
-
LC/MS: In selected ion monitoring mode, rimantadine is detected at an m/z of 180.2.[13]
-
ESI-MS: The [M+H]⁺ ion for rimantadine derivatives has been observed, confirming their molecular weights. For example, sarcosine-rimantadine shows an [M+H]⁺ ion at m/z 251.2121.[15]
Conclusion
Rimantadine is a well-characterized antiviral compound with a specific mechanism of action against the influenza A virus. Its chemical structure, synthesis, and analytical methods are well-documented in the scientific literature. This guide provides a consolidated resource for professionals in the field, summarizing the key technical aspects of rimantadine. The provided experimental protocols and quantitative data can serve as a valuable reference for quality control, pharmacokinetic studies, and further research and development of adamantane-based antiviral agents.
References
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- 5. Rimantadine Hydrochloride | C12H22ClN | CID 15165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
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- 8. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]
- 9. Rimantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Quantitative determination of rimantadine in human plasma and urine by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of rimantadine in rat plasma by liquid chromatography/electrospray mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rimantadine hydrochloride(1501-84-4) 1H NMR [m.chemicalbook.com]
- 15. mdpi.com [mdpi.com]
